molecular formula C13H18FNO4S B13487786 tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate

Cat. No.: B13487786
M. Wt: 303.35 g/mol
InChI Key: PVOABBRXZRSMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-[3-(fluorosulfonyl)phenyl]ethylamine under appropriate conditions. The reaction typically requires the use of a base such as cesium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors .

Medicine: Its carbamate structure can be modified to enhance its pharmacological properties, making it a promising compound for drug development .

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

  • tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
  • tert-butyl carbanilate

Comparison: tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is unique due to the presence of both the fluorosulfonyl and phenyl groups. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For example, tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate lacks the phenyl group, which can significantly alter its chemical behavior and applications .

Properties

Molecular Formula

C13H18FNO4S

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl N-[2-(3-fluorosulfonylphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18FNO4S/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)20(14,17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

PVOABBRXZRSMDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.